molecular formula C11H16O4 B13118627 3-Oxo-3-(2-oxocyclohexyl)propylacetate

3-Oxo-3-(2-oxocyclohexyl)propylacetate

Cat. No.: B13118627
M. Wt: 212.24 g/mol
InChI Key: PIMWHZFMQQZWSX-UHFFFAOYSA-N
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Description

3-Oxo-3-(2-oxocyclohexyl)propylacetate is an organic compound with the molecular formula C11H16O4 It is characterized by the presence of a cyclohexanone ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(2-oxocyclohexyl)propylacetate typically involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(2-oxocyclohexyl)propylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(2-oxocyclohexyl)propanoic acid.

    Reduction: Formation of 3-hydroxy-3-(2-hydroxycyclohexyl)propylacetate.

    Substitution: Formation of various esters depending on the nucleophile used.

Scientific Research Applications

3-Oxo-3-(2-oxocyclohexyl)propylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Oxo-3-(2-oxocyclohexyl)propylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1-cyclohexanecarboxylic acid
  • 3-Oxo-1-cyclopentanecarboxylic acid
  • 2-Oxocyclohexanecarboxylic acid

Uniqueness

3-Oxo-3-(2-oxocyclohexyl)propylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, setting it apart from similar compounds.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

[3-oxo-3-(2-oxocyclohexyl)propyl] acetate

InChI

InChI=1S/C11H16O4/c1-8(12)15-7-6-11(14)9-4-2-3-5-10(9)13/h9H,2-7H2,1H3

InChI Key

PIMWHZFMQQZWSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(=O)C1CCCCC1=O

Origin of Product

United States

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